methyl 4-chloro-N-(3-pyridinyl)benzenecarboximidoate
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Overview
Description
Methyl 4-chloro-N-(3-pyridinyl)benzenecarboximidoate: is a chemical compound with the molecular formula C13H11ClN2O and a molecular weight of 246.69224 g/mol . This compound is characterized by the presence of a pyridine ring, a chlorinated benzene ring, and a carboximidoate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-N-(3-pyridinyl)benzenecarboximidoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoic acid and 3-aminopyridine.
Formation of Intermediate: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Coupling Reaction: The acid chloride intermediate is then reacted with 3-aminopyridine in the presence of a base, such as triethylamine (Et3N), to form the desired product, this compound.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-N-(3-pyridinyl)benzenecarboximidoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carboximidoate group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.
Scientific Research Applications
Methyl 4-chloro-N-(3-pyridinyl)benzenecarboximidoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-N-(3-pyridinyl)benzenecarboximidoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 4-chloro-N-(3-pyridinyl)benzenecarboximidoate can be compared with other similar compounds, such as:
Methyl 4-chlorobenzoate: Lacks the pyridine ring, making it less versatile in certain reactions.
N-(3-pyridinyl)benzenecarboximidoate: Lacks the chlorine atom, which can affect its reactivity and biological activity.
Methyl 4-chloro-N-(2-pyridinyl)benzenecarboximidoate: Has a different position of the pyridine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
methyl 4-chloro-N-pyridin-3-ylbenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-17-13(10-4-6-11(14)7-5-10)16-12-3-2-8-15-9-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZKTVVROLULQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=NC1=CN=CC=C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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